molecular formula C14H21N3O B1386800 2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide CAS No. 1021245-02-2

2-[Cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide

Cat. No.: B1386800
CAS No.: 1021245-02-2
M. Wt: 247.34 g/mol
InChI Key: QNKFGSZTXSATMR-UHFFFAOYSA-N
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Description

2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is an organic compound with a complex structure that includes a cyclohexyl group, a methylamino group, and a hydroxybenzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide typically involves the following steps:

    Formation of the Cyclohexyl(methyl)amino Intermediate: This step involves the reaction of cyclohexylamine with methylamine under controlled conditions to form the cyclohexyl(methyl)amino intermediate.

    Coupling with Benzenecarboximidamide: The intermediate is then reacted with benzenecarboximidamide in the presence of a suitable catalyst, such as palladium on carbon, to form the desired product.

    Hydroxylation: The final step involves the hydroxylation of the benzenecarboximidamide moiety using a hydroxylating agent like hydrogen peroxide or a peracid.

Industrial Production Methods

In an industrial setting, the production of 2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzenecarboximidamide moiety, forming quinone derivatives.

    Reduction: Reduction reactions can occur at the imidamide group, leading to the formation of amine derivatives.

    Substitution: The aromatic ring in the benzenecarboximidamide moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), halogens (for halogenation).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitrobenzenecarboximidamide, halogenated benzenecarboximidamide.

Scientific Research Applications

2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.

    2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzeneacetamide: Similar structure but with an acetamide group instead of a carboximidamide group.

Uniqueness

2-[Cyclohexyl(methyl)amino]-N’-hydroxybenzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the hydroxybenzenecarboximidamide moiety, in particular, allows for unique interactions with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

2-[cyclohexyl(methyl)amino]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c1-17(11-7-3-2-4-8-11)13-10-6-5-9-12(13)14(15)16-18/h5-6,9-11,18H,2-4,7-8H2,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKFGSZTXSATMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)C2=CC=CC=C2C(=NO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1CCCCC1)C2=CC=CC=C2/C(=N/O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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